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Compound of Interest

Compound Name: N6-Methyl-xylo-adenosine

Cat. No.: B15623950 Get Quote

Disclaimer: This document provides a summary of the currently available information on N6-
Methyl-xylo-adenosine. A comprehensive review of scientific literature reveals a significant

scarcity of published research specifically detailing the biological effects of this compound.

Therefore, this guide serves as a foundational resource for researchers, scientists, and drug

development professionals, offering a framework for future investigation based on the

properties of related adenosine analogs.

Introduction
N6-Methyl-xylo-adenosine is a synthetic nucleoside analog characterized by a methyl group

at the N6 position of the adenine base and a xylose sugar moiety.[1][2] Its structural similarity to

adenosine suggests potential biological activity, positioning it as a compound of interest for

therapeutic research.[3] However, it is crucial to distinguish N6-Methyl-xylo-adenosine from

the extensively studied N6-methyladenosine (m6A), which is the most abundant internal

modification of messenger RNA (mRNA) in eukaryotes and plays a critical role in regulating

gene expression.[1][4] The vast majority of literature on "N6-methyladenosine" in the context of

disease refers to the m6A RNA modification, not the xylo-adenosine analog.[1]

This guide will synthesize the limited available data on N6-Methyl-xylo-adenosine, present

hypothesized signaling pathways based on its classification as an adenosine analog, and

propose a general experimental framework for its characterization.
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The fundamental properties of N6-Methyl-xylo-adenosine are compiled from various chemical

supplier databases and foundational literature.[2][5]

Property Value Reference

Molecular Formula C₁₁H₁₅N₅O₄ [5]

Molecular Weight 281.27 g/mol [5]

CAS Number 65494-95-3 [5]

IUPAC Name

(2R,3R,4R,5R)-2-

(hydroxymethyl)-5-[6-

(methylamino)purin-9-

yl]oxolane-3,4-diol

[5]

Synonyms
9-β-D-xylofuranosyl-N6-

methyladenine, NSC 97113
[5]

Predicted Boiling Point 649.1±65.0°C [5]

Predicted Density 1.85±0.1 g/cm³ [5]

Purity ≥95% [5]

Appearance Solid [2]

Hypothesized Biological Activity and Signaling
Pathways
As an adenosine analog, N6-Methyl-xylo-adenosine is broadly categorized with compounds

that have been investigated as smooth muscle vasodilators and for their potential to inhibit

cancer progression.[3] The biological effects of adenosine are mediated through four G protein-

coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[6][7] These receptors are coupled

to different G proteins and modulate intracellular signaling cascades, primarily by influencing

adenylyl cyclase activity and cyclic AMP (cAMP) levels.[6]
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The potential signaling pathways that N6-Methyl-xylo-adenosine could modulate, assuming it

interacts with adenosine receptors, are outlined below.

A1 & A3 Receptor Signaling A2A & A2B Receptor Signaling Phospholipase C Signaling

A1 / A3 Receptors

Gαi/o

Adenylyl Cyclase
(Inhibition)

↓ cAMP

A2A / A2B Receptors

Gαs

Adenylyl Cyclase
(Stimulation)

↑ cAMP

A1 / A3 Receptors

Gαq

A2B Receptor

Phospholipase C

IP3 / DAG

↑ Intracellular Ca²⁺

N6-Methyl-xylo-adenosine
(Hypothesized Ligand)
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Hypothesized Adenosine Receptor Signaling Pathways for N6-Methyl-xylo-adenosine.

A1 and A3 Receptor Pathways: Activation of these receptors typically involves coupling to

Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in

intracellular cAMP levels.[6] Some studies also indicate that A1 and A3 receptors can couple

to Gαq to activate the phospholipase C (PLC) pathway.[8]

A2A and A2B Receptor Pathways: These receptors are generally coupled to Gαs proteins,

which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[6] The A2B

receptor has also been shown to couple to Gαq, activating the PLC pathway.[8]

Proposed Experimental Workflow for
Characterization
Due to the lack of specific published studies on N6-Methyl-xylo-adenosine, a structured

experimental approach is required to elucidate its biological activity. The following workflow

represents a general framework for the initial characterization of a novel adenosine analog.
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Compound Acquisition
(N6-Methyl-xylo-adenosine)

Receptor Binding Assays
(A1, A2A, A2B, A3)

Functional Assays
(e.g., cAMP accumulation)

Cell-Based Screening
(e.g., Proliferation, Cytotoxicity)

Signaling Pathway Analysis
(e.g., Western Blot, qPCR)

In Vivo Model Testing
(e.g., Disease Models)

Data Analysis & Interpretation

Elucidation of Biological Activity
& Mechanism of Action
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Proposed experimental workflow for the characterization of N6-Methyl-xylo-adenosine.
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Detailed Methodologies for Key Experiments
The following are generalized protocols that can be adapted for the study of N6-Methyl-xylo-
adenosine.

1. Receptor Binding Assays:

Objective: To determine the binding affinity and selectivity of N6-Methyl-xylo-adenosine for

the four adenosine receptor subtypes (A1, A2A, A2B, A3).

Methodology:

Membrane Preparation: Prepare cell membranes from cell lines stably expressing each of

the human adenosine receptor subtypes.

Radioligand Binding: Perform competitive binding assays using a known radiolabeled

ligand for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, etc.).

Incubation: Incubate the membranes with the radioligand and varying concentrations of

N6-Methyl-xylo-adenosine.

Separation and Scintillation Counting: Separate bound from free radioligand by rapid

filtration and quantify the bound radioactivity using a scintillation counter.

Data Analysis: Determine the Ki (inhibitory constant) values by non-linear regression

analysis of the competition curves.

2. cAMP Functional Assays:

Objective: To determine the functional activity of N6-Methyl-xylo-adenosine at adenosine

receptors by measuring its effect on cAMP levels.

Methodology:

Cell Culture: Use cell lines expressing the adenosine receptor subtypes of interest (e.g.,

CHO or HEK293 cells).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15623950?utm_src=pdf-body
https://www.benchchem.com/product/b15623950?utm_src=pdf-body
https://www.benchchem.com/product/b15623950?utm_src=pdf-body
https://www.benchchem.com/product/b15623950?utm_src=pdf-body
https://www.benchchem.com/product/b15623950?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Treatment: Treat the cells with varying concentrations of N6-Methyl-xylo-adenosine.

For A1/A3 receptors, pre-treat with forskolin to stimulate adenylyl cyclase.

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP

concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-

based).

Data Analysis: Generate dose-response curves to determine the EC50 (half-maximal

effective concentration) for agonists or IC50 (half-maximal inhibitory concentration) for

antagonists.

3. Cell Proliferation/Cytotoxicity Assays:

Objective: To evaluate the effect of N6-Methyl-xylo-adenosine on the viability and

proliferation of various cell lines, particularly cancer cell lines.

Methodology:

Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of N6-Methyl-xylo-
adenosine for a specified period (e.g., 24, 48, 72 hours).

Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay such

as MTT, MTS, or resazurin-based assays.

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and

determine the IC50 value.

Future Directions and Conclusion
The preliminary nature of the available data on N6-Methyl-xylo-adenosine underscores the

need for foundational research to uncover its biological role and therapeutic potential. The

primary distinction of this compound from the well-characterized m6A RNA modification must

be a guiding principle in future studies to avoid misinterpretation of results.

The proposed experimental workflow provides a roadmap for researchers to systematically

investigate the pharmacology of N6-Methyl-xylo-adenosine. By first establishing its binding
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profile and functional activity at adenosine receptors, and subsequently exploring its effects in

cellular models of disease, the scientific community can begin to build a comprehensive

understanding of this novel compound. Such studies are essential to validate the hypothesized

roles of N6-Methyl-xylo-adenosine in physiology and disease and to determine its potential as

a lead compound for drug development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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